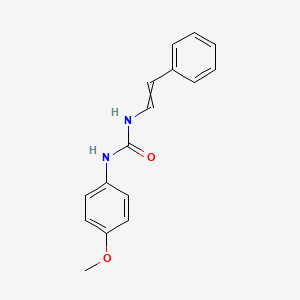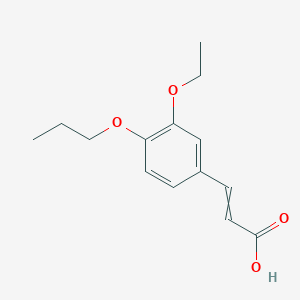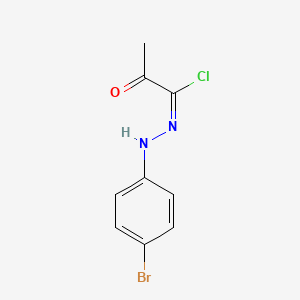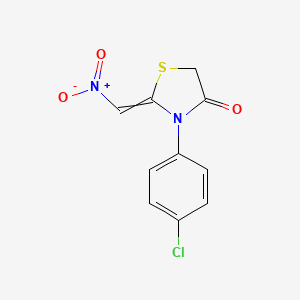
2-Ethylhexanoic acid niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexanoic acid niobium is a niobium-based compound where niobium is coordinated with 2-ethylhexanoic acid. This compound is known for its solubility in organic solvents and is widely used in various industrial and chemical applications. The coordination of niobium with 2-ethylhexanoic acid enhances its utility in catalysis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexanoic acid niobium typically involves the reaction of niobium pentachloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The general reaction can be represented as:
NbCl5+5C8H16O2→Nb(C8H15O2)5+5HCl
where ( NbCl_5 ) is niobium pentachloride and ( C_8H_{16}O_2 ) is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexanoic acid niobium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The 2-ethylhexanoic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Other carboxylic acids or ligands in the presence of a base.
Major Products:
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Ethylhexanoic acid niobium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in biological systems due to its coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism by which 2-ethylhexanoic acid niobium exerts its effects is primarily through its ability to coordinate with other molecules. The niobium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.
Comparación Con Compuestos Similares
Tin (II) ethylhexanoate: Used as a catalyst in polymerization reactions.
Cobalt (II) ethylhexanoate: Employed as a drier in alkyd resins.
Nickel (II) ethylhexanoate: Utilized in various industrial applications.
Uniqueness: 2-Ethylhexanoic acid niobium is unique due to its specific coordination chemistry with niobium, which imparts distinct catalytic properties and solubility characteristics. Unlike other metal ethylhexanoates, niobium complexes are particularly effective in oxidation and polymerization reactions, making them valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H16NbO2 |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;niobium |
InChI |
InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
JGUAIAMPONKRLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)

![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)


